Azagly10 vs. Gly10 Moiety: Comparative Antiovulatory Potency in Rat Model
The Azagly10 C-terminal modification, which distinguishes (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH from conventional Gly10-amide LHRH analogs, was systematically evaluated in paired analog comparisons. In an antiovulatory assay using rats, an Azagly10-containing antagonist [N-Ac-D-Thr1,D-p-Cl-Phe2,D-Trp3,6,Azagly10]-LHRH demonstrated greater inhibitory potency than its corresponding Gly10-analog counterpart [1]. Across a series of seven Azagly10 analogs and three paired Gly10 analogs, the Azagly moiety did not depress activity and allowed equal or higher antiovulatory efficacy depending on the specific analog, with the most potent Azagly10 antagonist [N-Ac-3⊿Pro1, pF-D-Phe2, D-Trp3,6, Azagly10]-LHRH achieving complete ovulation inhibition at 6 μg in rats [2]. The Azagly10 moiety was specifically proposed to limit C-terminal enzymatic degradation in vivo, representing a potential pharmacokinetic advantage over native Gly10-terminated peptides [1].
| Evidence Dimension | Antiovulatory inhibitory activity |
|---|---|
| Target Compound Data | [N-Ac-D-Thr1,D-p-Cl-Phe2,D-Trp3,6,Azagly10]-LHRH: more inhibitory than Gly10-analog; [N-Ac-3⊿Pro1, pF-D-Phe2, D-Trp3,6, Azagly10]-LHRH: complete ovulation inhibition at 6 μg |
| Comparator Or Baseline | Gly10-analog (native Gly10 amide terminus); other Azagly10 analogs with varying position 1 and 6 substitutions |
| Quantified Difference | Azagly10 moiety enables equal or higher antiovulatory activity versus Gly10; most potent analog inhibits ovulation completely at 6 μg dose |
| Conditions | Antiovulatory bioassay in rats; subcutaneous administration |
Why This Matters
The Azagly10 moiety confers enhanced metabolic stability against C-terminal degradation while maintaining or improving antiovulatory potency relative to native Gly10 amide, a dual advantage relevant for experimental designs requiring sustained GnRH receptor modulation.
- [1] Folkers K, Bowers CY, Kubiak T, Stepinski J. Synthesis and bioassay of antagonists of the luteinizing hormone releasing hormone having the Azagly10 moiety. Zeitschrift für Naturforschung B. 1982;37(8):1089-1094. View Source
- [2] Folkers K, Bowers CY, Shao-Bo X, Tang PF, Kubota M. Analogs of the luteinizing hormone releasing hormone having the Azagly10 moiety with antiovulatory activity. Zeitschrift für Naturforschung B. 1984;39(4):535-540. View Source
